Journal Name:International Journal of Refrigeration
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CO(NH2)2·NH4Cl: an ultraviolet birefringent material with conjugated CO groups†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2019-09-13 , DOI: 10.1039/C9CE01350D
Birefringent materials play a pivotal role in optical communications and the laser industry, and can modulate the polarization of light. However, only a few birefringent materials can be practically used in the ultraviolet (UV) region (λ < 400 nm) due to the strict requirements, such as the UV transparency range and ease of growth. As a novel functional unit, the CO group is proposed for designing birefringent materials, which is different from the traditional BO3, CO3 or VO4 groups, etc. Hence, we synthesized a birefringent crystal (CO(NH2)2·NH4Cl) with a size of up to 14 × 3 × 2 mm3 at room temperature by the slow evaporation method, which has excellent optical properties. It not only possesses a large birefringence and short UV cutoff edge, but can also be easily grown under facile conditions. Moreover, theoretical calculations were carried out to analyze the relationship between the electronic structure and optical properties. The results demonstrate that CO(NH2)2·NH4Cl is a prominent candidate for a UV birefringent material, and the introduction of conjugated CO groups is an effective synthesis strategy to accelerate the design and development of UV birefringent materials.
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Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-05-19 , DOI: 10.1039/C4CE02564D
Metal–organic frameworks {[Ln4(pztc)3(H2O)11]·10(H2O)}n (Ln = Gd(1), Tb(2); pztc = pyrazine-2,3,5,6-tetracarboxylate) containing variable coordination spheres and with a complex and unusual three dimensional structure, were synthesized by the reaction of H4pztc with the respective Ln(III) salt in water under hydrothermal conditions. The compounds were characterized by single crystal X-ray crystallography, elemental and thermal analysis, and FTIR spectroscopy. The asymmetric units in these compounds have four symmetry-independent Ln(III) ions and these are octa- and nona-coordinate centers, with irregular coordination polyhedra from [Ln(pztc)2(H2O)6], [Ln(pztc)2(H2O)4], [Ln(pztc)3(H2O)3], [Ln(pztc)3(H2O)], and [Ln(pztc)4] cluster units. The fully deprotonated ligand, pztc, coordinates to the Ln3+ ions through seven or through ten of its atoms (i.e., the maximum coordination number for this ligand). The three-dimensional open framework contains irregular channels along the [001] crystallographic direction. The channels are approximately 12 Å wide at their largest dimension and contain strongly hydrogen bonded water molecules of crystallization which further stabilize the structure. The solvent accessible volume is 20% of the total volume. The structures exhibit magnetic behavior that is characteristic of the respective isolated paramagnetic lanthanide ions.
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Complexation of tetravalent uranium cations by the As4W40O140 cryptand†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2018-07-03 , DOI: 10.1039/C8CE00873F
The complexation properties of the anionic [As4W40O140]28− macrocycle were studied towards the trapping of the 5f tetravalent uranium tetrachloride precursor. In aqueous solution, the increase of the uranium concentration (from one to six molar equivalents per [As4W40O140] unit) leads to the crystallization of three new isolated crystalline compounds, [{U2(μ2-OH)3(μ2-O)}AsW40O140]25− (1), [{U2(μ2-O)(HCOO)3}As4W40O140]25− (2) and [{U4(μ2-O)2(HCOO)4}As4W40O140]20− (3), in which two to four uranium atoms were trapped within the cryptand-like molecule. In compounds 1 and 3, the macrocycle keeps its architecture, while a rotation of the position of one {AsW9O33} sub-unit of the cryptand could be observed in compound 2. All the inclusion complexes have been characterized by single-crystal X-ray diffraction, IR spectroscopy, TGA, SEM/EDX microscopy, SAXS and ICP analyses.
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Compositionally controlled band gap and photoluminescence of ZnSSe nanofibers by electrospinning†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-05-01 , DOI: 10.1039/C5CE00477B
A simple, non-toxic, low-priced, and reproducible manipulation, which meets the standards of green chemistry, is introduced for the synthesis of ZnSxSe1−x nanofibers. ZnSxSe1−x nanofibers have been prepared in the entire composition range from ZnSe to ZnS by using a low-cost wet-chemical method. The effects of polymer (PVB) concentrations, reactant (S/Se) concentrations and reaction conditions (applied voltage, viscosity, and work distance) have been investigated. We have demonstrated that wurtzite ZnSxSe1−x showing a fiber-like morphology can be kinetically stabilized in the presence of an electrospinning system.
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Combination of primary amide and dipyrrin for the elaboration of extended architectures built upon both coordination and hydrogen bonding†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2009-03-31 , DOI: 10.1039/B901167F
The 5-(benzamide)dipyrrin, a ditopic tecton bearing two different interaction poles, i.e. a primary amide as H-bond donor and acceptor and a deprotonated dipyrrin unit as a strong chelating group leads in the presence of metal cations (Cu(II), Zn(II..)) or metal complexes ([Cu(II)-acac]+ and [Co(III)-salen]+) to homo- and heteroleptic complexes. The latter behave as metallo-organic tectons and generate in the crystalline phase molecular networks. Whereas the homoleptic Cu complex leads to the formation of a 2-D network, its Zn analogue forms a 1-D ribbon type architecture owing to the presence of capping dioxane molecules. For the heteroleptic complexes, in the case of the Cu-acac, a 1-D network resulting from bridging of H-bonded dimers of dimers by dioxane molecules is observed whereas for the Co-salen, due to the salen ligand offering further hydrogen bonding capabilities, two different solvates with different connectivity patterns have been obtained.
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Combined cross-diffusion microbatch method and seeding technique to enhance protein crystallization based on a common dispersing agent†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2017-05-31 , DOI: 10.1039/C7CE00664K
We presented a systematic method that combined the cross-diffusion microbatch method (CDM) with the seeding technique to enhance protein crystal reproducibility based on a “common dispersing agent”. The common dispersing agent is used to dilute the crystal seeds. Seven proteins were screened, and more crystallization conditions were found. X-ray diffraction showed that the combined method is practical and useful for obtaining high-quality protein crystals.
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Cobalt(ii) and zinc(ii)-coordination polymers constructed from ether-linked tetracarboxylic acid and isomeric bis(imidazole) linkers: luminescence-based Fe(iii) detection in aqueous media†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2020-07-24 , DOI: 10.1039/D0CE00732C
Four Co(II) and Zn(II)-coordination polymers, formulated as {[Co2(μ4-L)(μ-mbix)2]·2H2O}n (1), {[Co2(μ4-L)(μ-pbix)2]·4H2O}n (2), {[Zn2(μ4-L)(μ-mbix)2]·2H2O}n (3) and {[Zn2(μ4-L)(μ-pbix)2]·4H2O}n (4) (H4L: (E)-5,5′-(but-2-ene-1,4-diylbis(oxy))diisophthalic acid, mbix: 1,3-bis((imidazol-1-yl)methyl)benzene and pbix: 1,4-bis((imidazol-1-yl)methyl)benzene), were synthesized and characterized by elemental analysis, IR spectroscopy and single crystal X-ray diffraction techniques. The single crystal X-ray diffraction analyses reveal that 1 and 3 display a 2D structure with a kgm topology with a point symbol of 32·62·72, while 2 and 4 exhibit 3D frameworks with a new topology with a point symbol of (86). The detection ability of 3 which showed high luminesce intensity towards Fe3+ ions was investigated and compound 3 exhibited sensitive and selective detection towards Fe3+ ions in the presence of other competing agents with a detection limit of 3.23 ppm. Moreover, the topological and thermal properties of the compounds were also studied.
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Combustion synthesis and excellent photocatalytic degradation properties of W18O49†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-07-01 , DOI: 10.1039/C5CE00995B
In this paper, one-dimensional W18O49 nanopowders were fabricated by a one-step solution combustion method using glycine as the fuel and a metal acid radical ion as the metal source. The morphologies and non-stoichiometric single-crystal phase of W18O49 can be controlled by changing the amount of the fuel. The nanoneedles had a large amount of defects such as oxygen vacancies. This characteristic resulted in an excellent visible light-driven photocatalytic performance that took about 50 min to degrade methylene blue (100 mL; 40 mg L−1) under visible light. The interesting reaction mechanism of such needle-like W18O49 and the photocatalytic mechanism are studied in this paper.
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Concomitant polymorphs of p-iso-propylcalix[4]arene†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-03-11 , DOI: 10.1039/C5CE00362H
Sublimation of p-iso-propylcalix[4]arene under reduced pressure results in the concomitant formation of two new polymorphs (forms IIP and IIIP). Both forms consist of interdigitated dimers of calixarene molecules, as does the known form IP. Despite similar inclusion behaviour to that of p-tert-butylcalix[4]arene, p-iso-propylcalix[4]arene does not appear to favour the formation of a transiently porous material.
Detail
Co-crystals and salts of vanillic acid and vanillin with amines†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2018-01-08 , DOI: 10.1039/C7CE02022H
Vanillin (VAN) and its oxidized form vanillic acid (VA) have successfully formed a series of co-crystals and salts. VAN formed a co-crystal with isonicotinamide (INM) and a co-crystal hydrate with theobromine (THB). Binary co-crystals of VA with isonicotinamide (INM), hexamethylenetetramine (HEXA), phenazine (PHZ) and pyrazine-N-oxide (PZO) were obtained. Interestingly, a ternary co-crystal resulted from a 1 : 1 : 1 ratio of VA, caffeine (CAF) and nicotinamide (NAM). Salt hydrates were also formed between piperazine (PPZ) and 1,4-diazabicyclo[2.2.2]octane (DABCO) with VA. All co-crystals and salts were characterized by X-ray diffraction techniques, thermal analysis and infrared spectroscopy.
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